molecular formula C7H8N4 B13143341 8-Methylimidazo[1,2-a]pyrazin-3-amine

8-Methylimidazo[1,2-a]pyrazin-3-amine

Cat. No.: B13143341
M. Wt: 148.17 g/mol
InChI Key: BRRPAGFUJCQETE-UHFFFAOYSA-N
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Description

8-Methylimidazo[1,2-a]pyrazin-3-amine: is a heterocyclic organic compound with the following chemical formula:

C9H11N3\text{C}_9\text{H}_{11}\text{N}_3C9​H11​N3​

. It belongs to the class of imidazopyrazines, which are organic heteropolycyclic compounds containing a pyrazine ring fused to an imidazole ring . This compound exhibits intriguing properties due to its unique structure.

Preparation Methods

Synthetic Routes:: Several synthetic routes lead to the formation of 8-Methylimidazo[1,2-a]pyrazin-3-amine. One common approach involves the condensation of 3-aminopyrazine with 2-methylimidazole. The reaction proceeds under suitable conditions to yield the desired product.

Industrial Production:: While industrial-scale production methods may vary, laboratories typically synthesize this compound using established protocols. Researchers employ reagents such as 3-aminopyrazine, 2-methylimidazole, and appropriate solvents to achieve efficient yields.

Chemical Reactions Analysis

Reactivity:: 8-Methylimidazo[1,2-a]pyrazin-3-amine participates in various chemical reactions:

    Oxidation: It can undergo oxidation reactions, leading to the formation of various oxidation products.

    Reduction: Reduction processes may yield reduced derivatives of the compound.

    Substitution: Substituents can be introduced at different positions on the imidazo[1,2-a]pyrazine ring.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are commonly used.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) facilitate reduction reactions.

    Substitution: Various nucleophiles (e.g., amines, alkoxides) can be employed for substitution reactions.

Scientific Research Applications

Chemistry:: Researchers explore the compound’s reactivity, stability, and potential applications in organic synthesis. It serves as a building block for more complex molecules.

Biology and Medicine::

    Anticancer Properties: Investigations suggest that derivatives of imidazo[1,2-a]pyrazines exhibit anticancer activity. Researchers study their effects on cancer cell lines.

    Biological Probes: Labeled derivatives of this compound serve as fluorescent probes for cellular imaging and drug delivery studies.

Industry::

    Pharmaceuticals: The compound’s derivatives may find applications in drug development.

    Materials Science: Researchers explore its use in designing functional materials.

Mechanism of Action

The precise mechanism by which 8-Methylimidazo[1,2-a]pyrazin-3-amine exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Properties

Molecular Formula

C7H8N4

Molecular Weight

148.17 g/mol

IUPAC Name

8-methylimidazo[1,2-a]pyrazin-3-amine

InChI

InChI=1S/C7H8N4/c1-5-7-10-4-6(8)11(7)3-2-9-5/h2-4H,8H2,1H3

InChI Key

BRRPAGFUJCQETE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN2C1=NC=C2N

Origin of Product

United States

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